molecular formula C7H9ClN2S2 B14747649 Azane;(3-chlorophenyl)carbamodithioic acid CAS No. 1197-35-9

Azane;(3-chlorophenyl)carbamodithioic acid

Cat. No.: B14747649
CAS No.: 1197-35-9
M. Wt: 220.7 g/mol
InChI Key: IICWRRFDJNZTPU-UHFFFAOYSA-N
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Description

Azane;(3-chlorophenyl)carbamodithioic acid is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;(3-chlorophenyl)carbamodithioic acid typically involves the reaction of 3-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;(3-chlorophenyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Azane;(3-chlorophenyl)carbamodithioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Azane;(3-chlorophenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce oxidative stress, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Azane;(3-chlorophenyl)carbamodithioic acid include:

  • (2-chlorophenyl)carbamodithioic acid
  • (4-chlorophenyl)carbamodithioic acid
  • Carbamodithioic acid, ammonium salt

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both azane and carbamodithioic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

1197-35-9

Molecular Formula

C7H9ClN2S2

Molecular Weight

220.7 g/mol

IUPAC Name

azane;(3-chlorophenyl)carbamodithioic acid

InChI

InChI=1S/C7H6ClNS2.H3N/c8-5-2-1-3-6(4-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3

InChI Key

IICWRRFDJNZTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)S.N

Origin of Product

United States

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